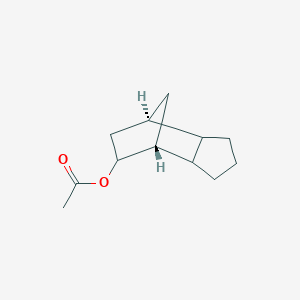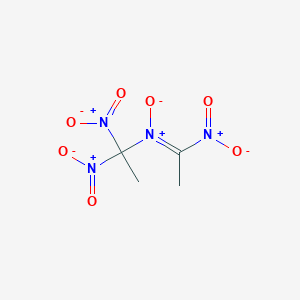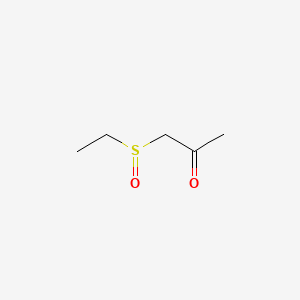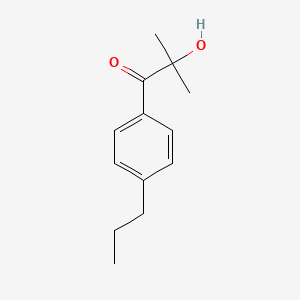
1-Propanone, 2-hydroxy-2-methyl-1-(4-propylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-4’-propylpropiophenone is an organic compound with the molecular formula C13H18O2. It is a colorless to pale yellow liquid known for its photophysical and photochemical properties. This compound is utilized in various applications, particularly in the fields of UV spectroscopy, photopolymerization, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4’-propylpropiophenone typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with appropriate reagents. One common method includes the use of KBr in water, followed by the addition of TEMPO and sodium hypochlorite solution under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-methyl-4’-propylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-4’-propylpropiophenone has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in fluorescence spectroscopy for detecting and measuring biological samples.
Medicine: Its role in photopolymerization is valuable in dental materials and medical adhesives.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methyl-4’-propylpropiophenone involves its photophysical and photochemical properties. Upon exposure to UV light, the compound undergoes a Norrish type I reaction, resulting in the cleavage of the adjacent carbon-oxygen bond and the formation of a highly reactive ketyl radical and a carbonyl compound . These radicals can initiate or catalyze various chemical reactions, including polymerization processes.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylpropiophenone: Shares similar photophysical properties and applications in UV-curable systems.
4-Hydroxy-4-methyl-2-pentanone: Another compound with photoinitiator properties used in polymerization reactions.
Uniqueness: 2-Hydroxy-2-methyl-4’-propylpropiophenone is unique due to its specific molecular structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various industrial applications, particularly in UV-curable systems, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
68400-52-2 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-5-10-6-8-11(9-7-10)12(14)13(2,3)15/h6-9,15H,4-5H2,1-3H3 |
Clé InChI |
VOGSBOVWPQXXAH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



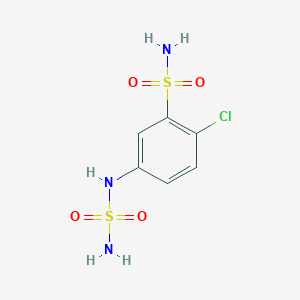
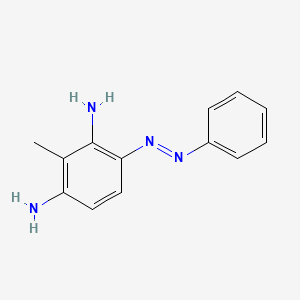

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
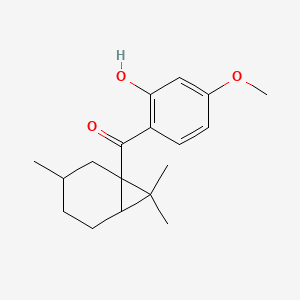
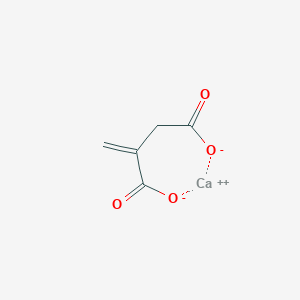
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
